2-Chloro-5-isobutoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-isobutoxynicotinonitrile is an organic compound belonging to the class of nicotinonitriles It is characterized by the presence of a chloro group at the second position, an isobutoxy group at the fifth position, and a nitrile group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isobutoxynicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-chloronicotinonitrile.
Alkylation: The 2-chloronicotinonitrile undergoes alkylation with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-isobutoxynicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of hydroxylated or oxidized derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-5-isobutoxynicotinonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-isobutoxynicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors by binding to active sites, thereby disrupting normal cellular functions. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
2-Chloro-5-methoxynicotinonitrile: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Chloro-5-ethoxynicotinonitrile: Similar structure but with an ethoxy group instead of an isobutoxy group.
2-Chloro-5-propoxynicotinonitrile: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness: 2-Chloro-5-isobutoxynicotinonitrile is unique due to the presence of the isobutoxy group, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-chloro-5-(2-methylpropoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7(2)6-14-9-3-8(4-12)10(11)13-5-9/h3,5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUHKZSXRURHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(N=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.